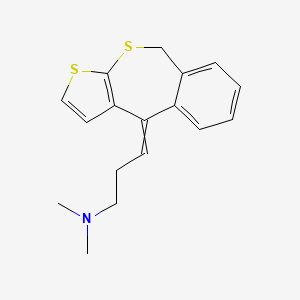
Bisulepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bisulepine is a complex organic compound with the molecular formula C17H19NS2. It is known for its unique structure, which includes a thieno and benzothiepin ring system.
Preparation Methods
The synthesis of Bisulepine involves several steps. One common method includes the reaction of thieno2,3-cbenzothiepin with N,N-dimethylpropylamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Bisulepine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Scientific Research Applications
Bisulepine has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Studies have investigated its potential as a bioactive compound with various biological activities.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of Bisulepine involves its interaction with specific molecular targets. It is known to act as an antagonist at histamine H1 receptors, which explains its antihistamine properties. Additionally, it may interact with other receptors and pathways in the central nervous system, contributing to its therapeutic effects .
Comparison with Similar Compounds
Bisulepine can be compared with similar compounds such as bisulepin and dosulepin. These compounds share structural similarities but differ in their specific functional groups and biological activities. For example, bisulepin is also an antihistamine but has different pharmacokinetic properties and therapeutic applications .
Properties
CAS No. |
5802-61-9 |
|---|---|
Molecular Formula |
C17H19NS2 |
Molecular Weight |
301.5 g/mol |
IUPAC Name |
(3E)-N,N-dimethyl-3-(5H-thieno[2,3-c][2]benzothiepin-10-ylidene)propan-1-amine |
InChI |
InChI=1S/C17H19NS2/c1-18(2)10-5-8-15-14-7-4-3-6-13(14)12-20-17-16(15)9-11-19-17/h3-4,6-9,11H,5,10,12H2,1-2H3/b15-8+ |
InChI Key |
ZLJLUTCIUOCIQM-OVCLIPMQSA-N |
SMILES |
CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |
Isomeric SMILES |
CN(C)CC/C=C\1/C2=C(SCC3=CC=CC=C31)SC=C2 |
Canonical SMILES |
CN(C)CCC=C1C2=C(SCC3=CC=CC=C31)SC=C2 |
Key on ui other cas no. |
5802-61-9 |
Related CAS |
1154-12-7 (hydrochloride) |
Synonyms |
dithiaden dithiadene dithiadene hydrochloride dithiadene sulfate (1:1) dithiadene, (E)-isomer dithiadene, (Z)-isome |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















